9,10-Bis(chloromethyl)anthracene

Description

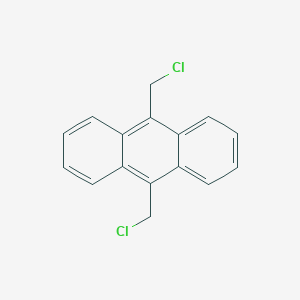

Structure

3D Structure

Properties

IUPAC Name |

9,10-bis(chloromethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSROERWQJTVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065059 | |

| Record name | Anthracene, 9,10-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10387-13-0 | |

| Record name | 9,10-Bis(chloromethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Bis(chloromethyl)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Bis(chloromethyl)anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Bis(chloromethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Bis(chloromethyl)anthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QY2YM6ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9,10-Bis(chloromethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(chloromethyl)anthracene is a fluorescent aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its rigid, planar anthracene core and reactive chloromethyl groups at the 9 and 10 positions make it a valuable building block for constructing more complex molecules with tailored photophysical and chemical properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its applications as a synthetic precursor. While it is used as an intermediate in the synthesis of various compounds, including those with potential biological applications, there is currently limited publicly available information directly detailing its own biological activity or its effects on specific signaling pathways.

Chemical and Physical Properties

This compound is a yellow, crystalline solid.[1] Its core structure consists of three fused benzene rings, characteristic of anthracene, with two chloromethyl substituents. This substitution pattern significantly influences its reactivity, making the methylene carbons susceptible to nucleophilic attack.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂Cl₂ | [2][3] |

| Molecular Weight | 275.18 g/mol | [2][3] |

| Appearance | Yellow powder/crystals | [1] |

| Solubility | Soluble in DMSO and hot toluene. | [1] |

| Stability | Stable under normal conditions. Protect from light and moisture. | [1] |

Spectral Data

The identity and purity of this compound are routinely confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Peaks/Signals (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR | CDCl₃ | δ 5.62 (s, 4H, CH₂), 7.68 (q, J = 1.6 Hz, 4H, ArH), 8.41 (q, J = 1.6 Hz, 4H, ArH) | [4] |

| ¹³C NMR | CDCl₃ | δ 130.2 (ArC), 129.7 (ArC), 126.7 (ArC), 124.3 (ArC), 67.1 (CH₂) | [4] |

Experimental Protocols

The synthesis of this compound typically involves the chloromethylation of anthracene. Several methods have been reported, and two common procedures are detailed below.

Experimental Protocol 1: Synthesis via Chloromethylation with Paraformaldehyde and HCl

This method is a common and effective way to produce this compound in good yield.

Materials:

-

Anthracene

-

Paraformaldehyde

-

Acetic acid

-

Concentrated Hydrochloric acid (36%)

-

Water

Procedure: [4]

-

A suspension of paraformaldehyde (6.155 g, 205 mmol) and anthracene (17.823 g, 100 mmol) in a mixture of acetic acid (50 mL) and hydrochloric acid (36%, 20 mL) is prepared in a suitable reaction flask.

-

The mixture is heated to 100 °C for 5 hours.

-

After the reaction period, 200 mL of water is added to the mixture to precipitate the product.

-

The resulting yellow solid is collected by filtration.

-

The solid is washed and dried to yield this compound as a yellow powder.

Experimental Protocol 2: Synthesis using a Phase Transfer Catalyst

This method utilizes a phase transfer catalyst to facilitate the reaction.

Materials: [5]

-

Anthracene

-

1,3,5-Trioxane

-

Hexadecyltrimethylammonium bromide (Phase Transfer Catalyst)

-

Hydrochloric acid

-

Acetic acid

Procedure: [5]

-

Solid reagents (anthracene, 1,3,5-trioxane, and hexadecyltrimethylammonium bromide) are placed in a round-bottom flask.

-

Hydrochloric acid is added to the mixture, followed by acetic acid, all at room temperature and under vigorous stirring.

-

The reaction is monitored for completion.

-

Upon completion, the product is isolated, washed, and dried.

Purification Protocol: Recrystallization

For high-purity this compound, recrystallization is a common purification technique.

Materials: [6]

-

Crude this compound

-

Toluene (or another suitable solvent)

Procedure: [6]

-

The crude product is dissolved in a minimal amount of hot toluene.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its reactivity as a synthetic intermediate. The chloromethyl groups are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the 9 and 10 positions of the anthracene core.

This reactivity makes it a key starting material for the synthesis of:

-

Fluorescent and luminescent agents: By reacting with different chromophores or fluorophores, novel materials with specific optical properties can be designed.[1][7]

-

Cross-linking agents: It has been used to incorporate the rigid anthracenylidene chromophore into polymer chains.[1][7]

-

Precursors for drug carriers and catalysts: Its derivatives are explored in the development of drug delivery systems and as catalysts in organic reactions.[5]

Visualizing the Synthetic Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific studies detailing the direct biological activity of this compound or its interaction with cellular signaling pathways. Its synonym, ICR-450, appears in some chemical databases, but this designation has not been linked to specific biological research on this compound. The "ICR" in this context is likely an internal designation from the Institute of Cancer Research and should not be misinterpreted as evidence of established biological studies. Therefore, at present, there is no information to construct diagrams of signaling pathways modulated by this compound. Its relevance to drug development professionals currently lies in its role as a versatile scaffold for the synthesis of novel compounds that may possess biological activity.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H413 | May cause long lasting harmful effects to aquatic life |

Data sourced from PubChem.[2]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. BJOC - Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium(III) ions [beilstein-journals.org]

- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 6. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. AdipoGen this compound (5 g), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

9,10-Bis(chloromethyl)anthracene CAS number 10387-13-0

An In-depth Technical Guide to 9,10-Bis(chloromethyl)anthracene

CAS Number: 10387-13-0

Introduction

This compound is a disubstituted anthracene derivative recognized for its utility as a highly reactive organic synthesis intermediate.[1] Its rigid, fluorescent anthracene core makes it a valuable building block for creating advanced materials and chemical probes. This document provides a comprehensive technical overview of its properties, synthesis, and applications, intended for researchers in chemistry, materials science, and drug development. The primary applications include its use as a precursor for fluorescent and luminescent agents, a cross-linking agent, and an intermediate for various anthracene derivatives.[2][3]

Chemical and Physical Properties

This compound is a yellow, powdered solid at room temperature.[3] It is known to be a skin irritant and can cause acute sensitization, necessitating careful handling.[4] The compound is generally stable under normal conditions but should be protected from light and moisture.[3][5]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 10387-13-0 | [3][6] |

| Molecular Formula | C₁₆H₁₂Cl₂ | [6][7] |

| Molecular Weight | 275.18 g/mol | [8] |

| Appearance | Yellow powder to crystal | [3][9] |

| Solubility | Soluble in DMSO or hot toluene.[3] Insoluble in water.[10] | AdipoGen[3], ChemicalBook[10] |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | AdipoGen[3] |

| Purity | >97.0% (GC) | TCI[9] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chloromethylation of anthracene. Several methods have been patented, with variations in reagents, solvents, and catalysts.

Synthesis via Phase Transfer Catalysis

A modern and efficient method involves the use of a phase transfer catalyst, which facilitates the reaction between reagents in different phases.[2][11]

-

Reaction Scheme: Anthracene + 1,3,5-Trioxane --(HCl, Acetic Acid, Phase Transfer Catalyst)--> this compound

-

Experimental Protocol:

-

Reagents: Anthracene, 1,3,5-trioxane, hexadecyltrimethylammonium bromide (phase transfer catalyst), hydrochloric acid (37%), and acetic acid are used as received from commercial suppliers.[2][11]

-

Procedure: a. Solid reagents (anthracene, 1,3,5-trioxane, and the catalyst) are placed in a round-bottom flask.[2][11] b. Hydrochloric acid is added, followed by acetic acid, at room temperature with vigorous stirring (e.g., 1500 rpm).[2] c. The mixture is heated to the desired reaction temperature for a specific period. The reaction mixture typically becomes a yellow, powdery slurry.[2] d. After the reaction time, the flask's contents are filtered to collect the yellow precipitate.[2] e. The solid is washed thoroughly with water to remove residual trioxane, catalyst, and acids.[2] f. A final wash with ethanol is performed to remove water.[2] g. The product is dried in an oven (e.g., at 70°C for 2 hours) to yield the final product.[2]

-

Characterization: The synthesized compound can be characterized by proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[2]

-

Synthesis using Dioxane and Concentrated HCl

Another patented method avoids the need to bubble hydrogen chloride gas, reducing equipment corrosion.[1]

-

Reaction Scheme: Anthracene + Paraformaldehyde --(Saturated solution of HCl in Dioxane)--> this compound

-

Experimental Protocol:

-

Reagents: Anthracene, paraformaldehyde (or 1,3,5-trioxane), dioxane, and concentrated hydrochloric acid.[1]

-

Procedure: a. A saturated solution of dioxane and concentrated hydrochloric acid is added to a reaction vessel.[1] b. Anthracene and paraformaldehyde are added at once.[1] c. The mixture is stirred and heated to a gentle reflux.[1] d. The reaction is maintained at reflux for 3-5 hours, after which heating is stopped, but stirring continues for another 10-15 hours.[1] e. Post-reaction, the product is isolated by washing, filtration, drying, and recrystallization.[1]

-

Reactivity and Applications

The chloromethyl groups at the 9 and 10 positions are highly reactive, making this compound an excellent intermediate for further functionalization through nucleophilic substitution reactions.[2][4]

-

Building Block for Fluorescent Agents: It serves as a key precursor in the synthesis of fluorescent and luminescent materials. The anthracene core is an excellent fluorophore.[2][3]

-

Materials Science: It has been used as a cross-linking agent to incorporate the 9,10-anthracenylidene chromophore into polystyrene chains.[3]

-

Drug Development: While not a therapeutic agent itself, it is used in applications such as drug carriers.[2][12] Its rigid structure can serve as a scaffold for building more complex molecules.

-

Intermediate for Derivatives: It is a versatile intermediate for preparing a wide range of meso-disubstituted anthracene derivatives, including diols, diamines, and dithiols.[4] For example, it can be converted to 9,10-anthracenedimethanol through its diacetate derivative.[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation (Danger) | H314 | Causes severe skin burns and eye damage |

| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life |

Source: PubChem[7]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Ensure adequate ventilation. Do not breathe dust.[5][9]

-

In case of contact:

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[9]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[5]

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound based on the phase transfer catalysis method.

Caption: General workflow for the synthesis of this compound.

Reactivity and Derivatization Pathway

This diagram shows the central role of this compound as an intermediate in creating various functionalized anthracene derivatives.

Caption: Reactivity of this compound leading to derivatives.

References

- 1. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. adipogen.com [adipogen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. This compound | 10387-13-0 | TCI Deutschland GmbH [tcichemicals.com]

- 10. 9-(Chloromethyl)anthracene | 24463-19-2 [amp.chemicalbook.com]

- 11. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 12. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]

- 13. file1.lookchem.com [file1.lookchem.com]

Synthesis of 9,10-Bis(chloromethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 9,10-Bis(chloromethyl)anthracene from anthracene, a critical intermediate in various fields including the development of molecular machines, drug delivery systems, and fluorescent probes.[1][2] This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable procedure for their specific applications.

Executive Summary

The chloromethylation of anthracene to produce this compound is a fundamental electrophilic aromatic substitution reaction.[3] The primary methods involve the reaction of anthracene with a formaldehyde source, such as paraformaldehyde or 1,3,5-trioxane, in the presence of a chlorine source, typically hydrochloric acid.[1][4] Variations in solvents, catalysts, and reaction conditions significantly impact reaction yield and purity. This guide explores two primary protocols: a traditional method utilizing gaseous hydrogen chloride in dioxane and a more recent approach employing a phase-transfer catalyst in an aqueous-acetic acid medium.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various cited experimental procedures for the synthesis of this compound, providing a clear comparison of their efficiencies and conditions.

| Parameter | Protocol 1: Paraformaldehyde/HCl Gas | Protocol 2: Phase-Transfer Catalysis | Protocol 3: ZnCl₂ Catalysis |

| Anthracene | 45 g (0.2525 mol)[4] | 500 mg (2.8 mmol)[1] | 1.78 g (10 mmol)[5] |

| Formaldehyde Source | 38 g 95% Paraformaldehyde[4] | 504 mg 1,3,5-Trioxane (2 eq)[1] | 1.50 g Paraformaldehyde (50 mmol)[5] |

| Chlorine Source | Gaseous HCl & Conc. HCl (60 ml)[4] | 10 ml 37% Hydrochloric Acid[1] | Concentrated aqueous hydrochloric acid (40 mL)[5] |

| Solvent/Medium | 360 ml Dioxane[4] | 2.5 ml 99% Acetic Acid[1] | 20 mL Dioxane[5] |

| Catalyst | None specified | 25 mg Hexadecyltrimethylammonium bromide (2.5 mol%)[1] | 1.64 g Anhydrous ZnCl₂ (12 mmol)[5] |

| Reaction Temperature | Moderate reflux[4] | 60°C[1] | Mild reflux (initially <50°C)[5] |

| Reaction Time | 5 hours reflux + 16 hours standing[4] | 24 hours[1] | 3 hours reflux + 16 hours standing[5] |

| Yield | 41.5 g (65%)[4] | 96%[1] | 1.8 g (64.1%)[5] |

| Product Melting Point | 253-255°C[4] | Not specified | Not specified |

| Purification | Washed with dioxane[4] | Filtered, washed with ethanol, and dried[3] | Recrystallization with toluene[5] |

Experimental Protocols

Protocol 1: Synthesis using Paraformaldehyde and Gaseous Hydrogen Chloride in Dioxane

This traditional method involves the direct chloromethylation of anthracene using paraformaldehyde and a continuous flow of hydrogen chloride gas.

Methodology:

-

A mixture of 360 ml of dioxane and 60 ml of concentrated hydrochloric acid is saturated with gaseous hydrogen chloride.[4]

-

To this solution, 45 g (0.2525 mol) of anthracene and 38 g of 95% paraformaldehyde are added.[4]

-

The mixture is slowly stirred and heated to a moderate reflux.[4]

-

A fine stream of hydrogen chloride bubbles is introduced into the refluxing mixture for approximately 2 hours.[4]

-

The reaction is continued at reflux for an additional 3 hours.[4]

-

After reflux, the mixture is allowed to stand for 16 hours, during which a fine, yellow powder precipitates.[4]

-

The solid product is collected by filtration and washed three times with dioxane.[4]

-

The resulting product is this compound, obtained with a yield of 41.5 g (65%).[4]

Protocol 2: Synthesis using 1,3,5-Trioxane with a Phase-Transfer Catalyst

This modern approach offers high yields without the need for organic solvents or gaseous reagents, employing a phase-transfer catalyst to facilitate the reaction.[1]

Methodology:

-

In a round-bottom flask, combine 500 mg (2.8 mmol) of anthracene, 504 mg (5.6 mmol) of 1,3,5-trioxane, and 25 mg (0.07 mmol) of hexadecyltrimethylammonium bromide.[1]

-

With vigorous stirring (1500 rpm), add 10 ml of 37% hydrochloric acid, followed by 2.5 ml of 99% acetic acid at room temperature.[1]

-

The reaction mixture is then heated to 60°C and maintained for 24 hours.[1]

-

The solid product is collected by filtration, washed with ethanol, and dried to yield this compound.[3] This method has reported yields as high as 96%.[1]

Reaction Mechanisms and Workflows

Chemical Reaction Pathway

The synthesis of this compound from anthracene proceeds via an electrophilic aromatic substitution, specifically a Blanc chloromethylation reaction.[6] Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic species that is attacked by the electron-rich anthracene ring. The resulting benzyl alcohol is then rapidly converted to the corresponding chloride.[6]

Caption: Reaction pathway for the synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of this compound.

Caption: Generalized experimental workflow for synthesis and analysis.

Characterization

The structure of the synthesized this compound can be confirmed by standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for verification. The characteristic signals in deuterated chloroform (CDCl₃) are a singlet for the four methylene protons (-CH₂Cl) at approximately 5.77 ppm, and multiplets for the eight aromatic protons between 7.74-7.77 ppm and 8.53-8.55 ppm.[1] Further characterization can be performed using Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry.[7][8]

Safety Considerations

It is crucial to be aware that chloromethylation reactions may produce the highly toxic and carcinogenic byproduct bis(chloromethyl) ether.[3] Therefore, all experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn at all times. Researchers should perform a thorough hazard analysis before commencing any synthesis.[3]

References

- 1. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,10-Bis(chloromethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-Bis(chloromethyl)anthracene, a highly reactive organic intermediate with significant applications in chemical synthesis and materials science. This document details its chemical and physical properties, synthesis protocols, and potential applications relevant to research and development.

Chemical Identity and Properties

This compound is an anthracene derivative where chloromethyl groups substitute the hydrogen atoms at the 9 and 10 positions. This substitution makes it a valuable precursor for a variety of meso-substituted anthracene compounds.

Table 1: Molecular Formula and Weight

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 275.2 g/mol | [1] |

| 275.18 g/mol | [3][4] | |

| 275.17 g/mol | [2] | |

| Exact Mass | 274.0316058 Da | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10387-13-0 | [1][3] |

| PubChem CID | 25219 | [1] |

| InChI | InChI=1S/C16H12Cl2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | [1] |

| InChIKey | UOSROERWQJTVNU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCl)CCl | [1] |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 355.58°C (rough estimate) | [2] |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various techniques have been used to analyze this compound.[5] Available spectral data includes Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[5][6][7]

Synthesis Protocols

The synthesis of this compound is of significant interest due to its utility as a chemical intermediate.[8] Several methods have been developed, primarily involving the chloromethylation of anthracene.

This method avoids the direct use of hydrogen chloride gas, reducing equipment corrosion.[9]

-

Reagents: Anthracene, paraformaldehyde, saturated solution of dioxane and concentrated hydrochloric acid.[9]

-

Procedure:

-

Add a saturated solution of dioxane and concentrated hydrochloric acid to a reaction vessel.[9]

-

Add anthracene and paraformaldehyde to the vessel.[9]

-

Stir the mixture and heat to a slight reflux.[9]

-

After the reaction is complete, cool the mixture.

-

The product is obtained by washing, filtering, drying, and recrystallization.[9]

-

-

Advantage: The dioxane solvent can be recovered and recycled, which lowers production costs.[9]

This improved method utilizes a phase transfer catalyst to enhance reaction efficiency.[8][10]

-

Reagents: Anthracene, 1,3,5-trioxane, a phase transfer catalyst (e.g., quaternary ammonium salt like hexadecyltrimethylammonium bromide, or a crown ether), hydrochloric acid, and acetic acid.[8][10]

-

Procedure:

-

Place the solid reagents (anthracene, 1,3,5-trioxane, and the phase transfer catalyst) into a round-bottom flask.[10]

-

Add hydrochloric acid and acetic acid.

-

The mixture is stirred to facilitate the reaction between the aqueous and organic phases.

-

-

Key Feature: The phase transfer catalyst is essential for enabling the reaction between reagents located in different phases.[8][10]

Applications in Research and Drug Development

This compound is a versatile building block due to the reactive chloromethyl groups.[3] Its rigid, photoactive anthracene core makes it a compound of high interest for various advanced applications.[8]

-

Intermediate in Organic Synthesis: It serves as a crucial intermediate for creating a wide range of 9,10-disubstituted anthracene derivatives.[8][9] These derivatives are explored for their unique optical and electronic properties.

-

Materials Science: It is used in the development of:

-

Fluorescent and Luminescent Agents: As a building block for creating novel fluorescent materials.[3]

-

Photoactive Cyclophanes: These have applications in specific molecular recognition, molecular electronic machines, and as catalysts.[8]

-

Polymers: It has been used as a cross-linking agent to incorporate anthracenylidene chromophores into polystyrene chains.[3]

-

-

Potential in Drug Development:

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Acute toxicity, oral (Warning) |

| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation (Danger) |

| May cause long lasting harmful effects to aquatic life | H413 | Hazardous to the aquatic environment, long-term hazard |

Source:[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated fume hood are mandatory when handling this compound.

References

- 1. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,10‐Bis(chloromethyl)anthracene - CAS:10387-13-0 - AllBioChem [allbiochem.com]

- 3. This compound - CAS-Number 10387-13-0 - Order from Chemodex [chemodex.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(10387-13-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of 9,10-Bis(chloromethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9,10-Bis(chloromethyl)anthracene, a key intermediate in the synthesis of various functional molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₆H₁₂Cl₂, with a molecular weight of 275.18 g/mol .[1][2] Spectroscopic analysis confirms the structure and provides the necessary benchmarks for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the anthracene core protons and the chloromethyl group protons, respectively.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.53 - 8.55 | Multiplet | 4H | Aromatic Protons (positions 1, 4, 5, 8) |

| 7.74 - 7.77 | Multiplet | 4H | Aromatic Protons (positions 2, 3, 6, 7) |

| 5.77 | Singlet | 4H | Methylene Protons (-CH₂Cl) |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound has been reported, though a detailed peak list is not widely available in the public domain. The expected spectrum would show signals for the quaternary carbons of the anthracene core, the aromatic CH carbons, and the methylene carbons of the chloromethyl groups.

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic C (quaternary) |

| Data not available | Aromatic CH |

| Data not available | -CH₂Cl |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to aromatic C-H stretching, C=C stretching of the anthracene ring, and C-Cl stretching of the chloromethyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Aromatic C-H Stretch |

| Data not available | Aromatic C=C Stretch |

| Data not available | C-H Bend (Methylene) |

| Data not available | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| m/z | Relative Intensity | Assignment |

| 274 | Data not available | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 239 | High | [M-Cl]⁺ |

| 204 | High | [M-2Cl]⁺ or [M-CH₂Cl-Cl]⁺ |

| 202 | High | [Anthracene]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Nucleus: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: Room temperature (approximately 298 K).

-

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this mixture is then compressed in a pellet press under high pressure (8-10 tons) to form a thin, transparent pellet.

Instrumentation and Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Technique: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16. A background spectrum of the empty sample compartment is recorded prior to analyzing the sample pellet.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation and Acquisition (GC-MS):

-

Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: HP-5ms (or equivalent non-polar capillary column).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

Solubility of 9,10-Bis(chloromethyl)anthracene in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide addresses the solubility of 9,10-Bis(chloromethyl)anthracene in organic solvents. A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a summary of qualitative solubility information inferred from synthesis and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis is presented. This guide is intended to be a valuable resource for researchers, enabling them to ascertain the solubility of this compound in solvents relevant to their work.

Qualitative Solubility of this compound

| Organic Solvent | Observation | Context |

| Toluene | Soluble upon heating | Used for recrystallization of the crude product.[1] |

| Dioxane | Soluble | Used as a solvent in the synthesis and for washing the product.[1][2] |

| Chloroform | Likely Soluble | The related compound, 9-(chloromethyl)anthracene, is reported to be soluble in chloroform.[3][4] |

| Acetic Acid | Soluble | Used as a solvent in a synthesis method.[5][6][7] |

It is important to note that while these solvents are effective for dissolving the compound, particularly with heating, the precise saturation points at various temperatures have not been documented in the reviewed literature.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in available data, the following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.[8][9][10][11][12]

Principle

An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. After separation of the undissolved solid, the concentration of this compound in the saturated supernatant is determined using UV-Visible spectrophotometry.[13][14]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

Step 2: Equilibration (Shake-Flask Method)

-

Add an excess amount of solid this compound to several vials (a minimum of three replicates is recommended). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration in the supernatant plateaus.[11]

Step 3: Sample Preparation and Analysis

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

Step 4: Calculation of Solubility

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of solubility.

References

- 1. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 3. 9-(Chloromethyl)anthracene | 24463-19-2 [amp.chemicalbook.com]

- 4. 9-(Chloromethyl)anthracene [acrospharmatech.com]

- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. US20200010391A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. longdom.org [longdom.org]

- 14. eu-opensci.org [eu-opensci.org]

An In-depth Technical Guide to the Crystal Structure of 9,10-Bis(chloromethyl)anthracene

This guide provides a comprehensive overview of the crystal structure of 9,10-Bis(chloromethyl)anthracene, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and key structural features.

Introduction

This compound, with the chemical formula C₁₆H₁₂Cl₂, is a derivative of the polycyclic aromatic hydrocarbon anthracene.[1] It serves as a valuable intermediate in organic synthesis and has been investigated for its potential antitumor activities.[1][2] Understanding its three-dimensional structure is crucial for elucidating its chemical reactivity and structure-activity relationships. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.[1][2] The compound crystallizes in a monoclinic system, and the key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂Cl₂ |

| Formula Weight | 275.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 16.658 Å |

| b | 4.5000 Å |

| c | 8.5327 Å |

| β | 103.16° |

| Unit Cell Volume | 622.8 ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.47 g/cm³ |

| Density (observed) | 1.45 g/cm³ |

| Radiation | Mo Kα (λ = 0.70926 Å) |

| Final R-value | 0.043 |

Table 1: Summary of Crystallographic Data for this compound.[1][2]

The molecule possesses a center of symmetry as required by the P2₁/a space group.[1][2]

Molecular Structure

The anthracene core of this compound is not perfectly planar.[1][2] It exhibits a slight tendency towards a boat-chair-boat conformation, which is attributed to steric hindrance from the adjacent chloromethyl groups.[1][2]

Selected bond lengths and angles are presented in the following tables to provide a more detailed insight into the molecular geometry.

| Bond | Length (Å) |

| C(4)-C(5) | 1.355 |

| C(6)-C(7) | 1.351 |

| C(1)-C(2) | 1.485 |

Table 2: Selected Bond Lengths in this compound.[1]

The C(4)-C(5) and C(6)-C(7) bonds show significant double-bond character.[1] The bond lengths in the central ring are longer than what is typically expected for a fully aromatic system.[1]

Caption: A simplified 2D representation of the molecular structure of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the chloromethylation of anthracene.

One patented method involves the following steps:

-

A saturated solution of dioxane and concentrated hydrochloric acid is added to a reaction vessel.[3]

-

Anthracene and paraformaldehyde are then added to the solution.[3]

-

The mixture is stirred and heated to a slight reflux.[3]

-

After the reaction is complete, the product is obtained by washing, filtration, drying, and recrystallization.[3]

An alternative method utilizes a phase transfer catalyst:

-

Anthracene, 1,3,5-trioxane, and a phase transfer catalyst (such as a quaternary ammonium salt) are mixed with hydrochloric acid and acetic acid.[4][5]

The experimental protocol for determining the crystal structure is as follows:

-

Crystal Preparation: Large, dark-yellow needle-like crystals of this compound were obtained by recrystallizing the commercial product three times from benzene.[1]

-

Data Collection: Intensities of 1837 reflections were measured on an automatic diffractometer using Mo Kα radiation.[1][2] Of these, 1315 reflections were considered observed.[1][2]

-

Structure Solution and Refinement: The crystal structure was solved using heavy-atom methods.[1][2] All hydrogen atoms were located from a difference map.[1][2] The atomic parameters were then refined by full-matrix least-squares methods to a final R-value of 0.043 for the observed data.[1][2]

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Conclusion

The crystal structure of this compound has been well-characterized by single-crystal X-ray diffraction. The molecule adopts a slightly non-planar conformation and crystallizes in the monoclinic space group P2₁/a. The detailed structural information and the established synthetic protocols provide a solid foundation for further research into the chemical properties and potential applications of this compound, particularly in the fields of materials science and medicinal chemistry.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

A Technical Guide to the Purity and Appearance of 9,10-Bis(chloromethyl)anthracene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount. 9,10-Bis(chloromethyl)anthracene, a key intermediate in organic synthesis, is no exception. This technical guide provides an in-depth overview of its purity and appearance, complete with experimental protocols and characterization data.

Physical and Chemical Properties

This compound is a disubstituted anthracene derivative. Its chemical structure consists of an anthracene core with chloromethyl groups attached at the 9 and 10 positions. This compound is a highly active organic synthesis intermediate, valued for its role as a building block for fluorescent and luminescent agents.[1] It has also been utilized as a cross-linking agent.[1]

The appearance of this compound is consistently reported as a yellow powder or yellow crystals.[1][2] Proper storage is crucial to maintain its integrity; it should be kept in a cool, dry place, protected from light and moisture, with the container tightly sealed when not in use.[1][2] Under these conditions, the compound is stable for at least two years.[1]

Purity and Characterization Data

The purity of this compound can vary depending on the synthesis and purification methods employed. Commercially available products often specify a purity level, which is typically determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Value | Source |

| Appearance | Yellow powder or crystals | [1][2] |

| Purity (NMR) | ≥97% | [1] |

| Purity (Recrystallized) | 99.5% | [3] |

| Melting Point | 233-240 °C | [2] |

| Molecular Formula | C16H12Cl2 | [2][4] |

| Molecular Weight | 275.18 g/mol | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining a high-purity product.

Synthesis of this compound

A common method for the synthesis of this compound involves the chloromethylation of anthracene. One patented method is as follows:

-

To a 5-liter four-necked flask, add 3.6 liters of dioxane and 1000 ml of concentrated hydrochloric acid to create a mixed solution.[3]

-

To this solution, add 393g of anthracene and 471.6g of paraformaldehyde.[3]

-

Activate the stirrer and slowly heat the mixture to a gentle reflux.[3]

-

Maintain the gentle reflux for 5 hours.[3]

-

Cease heating and continue stirring the reaction mixture for an additional 15 hours, during which a yellow solid will precipitate.[3]

-

Filter the mixture to collect the solid product.[3]

-

Wash the filter cake twice with 600 ml of dioxane.[3]

-

Rinse the filter cake in the funnel with 1000 ml of dioxane.[3]

-

Dry the crude product under a vacuum at 40°C. This process yields a crude product with a typical yield of around 78.5%.[3]

Purification by Recrystallization

To achieve higher purity, the crude product can be recrystallized:

-

Take the crude this compound product.

-

Heat the crude product in toluene until it is completely dissolved.[3]

-

Filter the hot solution to remove any insoluble impurities.[3]

-

Allow the filtrate to cool to room temperature, which will cause the purified this compound to crystallize.[3]

-

Collect the crystals by filtration and dry them. This method can yield a product with a purity of 99.5%.[3]

Characterization by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for confirming the structure and assessing the purity of this compound.

-

Dissolve a sample of the synthesized and purified product in deuterated chloroform (CDCl3).

-

Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer at room temperature.[5]

-

The expected spectrum will show the following signals:[5]

-

A singlet at approximately 5.77 ppm, corresponding to the four protons of the two chloromethyl groups (-CH2Cl).

-

A multiplet in the range of 7.74-7.77 ppm, corresponding to four aromatic protons.

-

A multiplet in the range of 8.53-8.55 ppm, corresponding to the other four aromatic protons.

-

Visualizing the Workflow and Analysis

To better illustrate the processes involved, the following diagrams outline the synthesis, purification, and analytical workflow for this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Workflow for the Analysis of this compound.

References

- 1. This compound - CAS-Number 10387-13-0 - Order from Chemodex [chemodex.com]

- 2. echemi.com [echemi.com]

- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

A Greener Approach to the Synthesis of 9,10-Bis(chloromethyl)anthracene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Principles and Practices of Green Chemistry in the Synthesis of a Key Anthracene Derivative.

The synthesis of 9,10-Bis(chloromethyl)anthracene, a crucial intermediate for the development of advanced materials and therapeutic agents, has traditionally been reliant on methods that pose significant environmental and safety challenges. This technical guide provides a comprehensive overview of a novel, greener synthetic route that aligns with the principles of sustainable chemistry. By employing a phase-transfer catalyst, this improved method eliminates the need for hazardous organic solvents, enhances reaction efficiency, and simplifies the overall process, offering a viable and environmentally responsible alternative to conventional practices.

Executive Summary

Traditional synthesis of this compound often involves the use of chlorinated solvents, corrosive reagents like hydrogen chloride gas, and high reaction temperatures, leading to concerns regarding hazardous waste, operational safety, and energy consumption. A modern, green chemistry approach has been developed that utilizes a phase-transfer catalysis system. This system facilitates the reaction between aqueous and organic phases, enabling the synthesis to be performed in an aqueous medium. This guide details the experimental protocols for both traditional and green methodologies, presents a comparative analysis of their efficiencies, and provides the necessary diagrams to illustrate the workflows and chemical transformations. The adoption of this greener synthesis not only mitigates environmental impact but also offers a more streamlined and potentially cost-effective pathway for producing this vital chemical intermediate.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound has evolved from solvent-intensive, laborious methods to more sustainable, catalytically-driven processes. Below is a summary of the key quantitative and qualitative differences between the traditional and green chemistry approaches.

| Parameter | Traditional Method (J. Am. Chem. Soc. 1955) | Traditional Method (RSC Adv. 2015) | Green Chemistry Method (Phase-Transfer Catalysis) |

| Solvent | 1,4-Dioxane | 1,4-Dioxane | Water (Aqueous Medium) |

| Formaldehyde Source | p-Formaldehyde | Not Specified | 1,3,5-Trioxane |

| Chlorinating Agent | Hydrogen Chloride Gas (in situ) | Not Specified | Hydrochloric Acid |

| Catalyst | None | None | Phase-Transfer Catalyst (e.g., Hexadecyltrimethylammonium bromide) |

| Temperature | Reflux | 100 °C | Room Temperature to 60 °C |

| Reaction Time | Several hours + 24 hours | Not Specified | 14 - 24 hours |

| Yield | ~67%[1] | Reproducibility issues reported[1][2] | Up to 96% |

| Key Disadvantages | Laborious, use of hazardous HCl gas, organic solvent.[1] | Poor reproducibility, use of organic solvent at high temperature.[1][2] | Requires a catalyst. |

| Green Chemistry Merits | Low | Low | High (Aqueous medium, catalytic, avoids organic solvents). |

Experimental Protocols

Green Synthesis via Phase-Transfer Catalysis

This method represents a significant advancement in the eco-friendly production of this compound.[2] It employs a phase-transfer catalyst to facilitate the reaction in a predominantly aqueous system, thereby avoiding the use of volatile and hazardous organic solvents.

Materials:

-

Anthracene

-

1,3,5-Trioxane

-

Hexadecyltrimethylammonium bromide (Phase-Transfer Catalyst)

-

Hydrochloric Acid (37%)

-

Acetic Acid (99%)

General Procedure:

-

In a round-bottom flask, combine the solid reagents: anthracene, 1,3,5-trioxane, and the phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide).

-

Under vigorous and constant stirring (approx. 1500 rpm), add the hydrochloric acid to the mixture at room temperature.

-

Following the hydrochloric acid, add the acetic acid.

-

The reaction mixture is then heated to the desired temperature (e.g., 60 °C) for a specified period (14-24 hours). The medium will appear as a yellow, powdery suspension.

-

Upon completion, the solid product is collected by filtration, washed thoroughly with water, and dried to yield this compound.

Exemplary Quantitative Data:

| Example | Anthracene (mmol) | 1,3,5-Trioxane:Anthracene (molar ratio) | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2.8 | 2 | 2.5 | 60 | 14 | 93 |

| 2 | 2.8 | 2 | 2.5 | 40 | 24 | 96 |

| 3 | 2.8 | 1 | 2.5 | 60 | 24 | 97 |

| Resulting solid contains unreacted anthracene as per NMR analysis. |

Traditional Synthesis Method (J. Am. Chem. Soc., 1955)

This method, while effective, is representative of older synthetic practices that did not prioritize green chemistry principles.

Materials:

-

Anthracene

-

p-Formaldehyde

-

1,4-Dioxane

-

Fuming Hydrochloric Acid

-

Hydrogen Chloride Gas

Procedure:

-

A mixture of 1,4-dioxane, anthracene, p-formaldehyde, and fuming hydrochloric acid is prepared in a suitable reaction vessel.

-

A continuous stream of cool hydrogen chloride gas, generated in situ, is passed through the mixture.[1][2]

-

The reaction mixture is heated to reflux while maintaining the flow of hydrogen chloride for several hours.[1]

-

After this period, the hydrogen chloride flow is stopped, and the mixture is kept at reflux for an additional 24 hours.[1]

-

The crude product is then filtered and washed extensively to remove impurities, yielding the final product with a reported yield of approximately 67%.[1]

Visualizing the Process: Diagrams and Workflows

To better illustrate the methodologies and their underlying principles, the following diagrams have been generated using Graphviz.

Green Synthesis Workflow

Caption: Workflow for the green synthesis of this compound.

Chemical Reaction Pathway

Caption: Reaction scheme for the phase-transfer catalyzed synthesis.

Comparison of Methodologies

Caption: Key differences between traditional and green synthesis approaches.

Conclusion and Future Outlook

The transition to a green synthesis of this compound using phase-transfer catalysis marks a significant step forward in sustainable chemical manufacturing. This method not only provides a higher yield and a cleaner product profile but also aligns with the growing demand for environmentally conscious processes within the pharmaceutical and materials science industries. By eliminating hazardous organic solvents and corrosive gases, this approach enhances laboratory and industrial safety.

Future research may focus on optimizing the catalyst system for even greater efficiency and exploring the potential for catalyst recycling to further improve the economic and environmental viability of the process. As regulations become more stringent and the principles of green chemistry become more ingrained in industrial practices, the adoption of such innovative and sustainable synthetic routes will be paramount. This technical guide serves as a foundational resource for researchers and developers looking to implement greener practices in their work with anthracene derivatives.

References

The Versatile Chemistry of 9,10-Bis(chloromethyl)anthracene: A Technical Guide

An in-depth exploration of the synthesis, key reactions, and applications of 9,10-Bis(chloromethyl)anthracene, a pivotal building block in materials science and medicinal chemistry.

Introduction

This compound is a highly reactive aromatic compound characterized by a central anthracene core functionalized with two chloromethyl groups at the 9 and 10 positions. This unique structure renders it an invaluable intermediate for the synthesis of a diverse array of more complex molecules and polymers. The benzylic chlorides exhibit high susceptibility to nucleophilic substitution, making this compound a versatile precursor for the introduction of the rigid, fluorescent anthracene moiety into various molecular architectures. This guide provides a comprehensive overview of the chemical reactions of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary method for the synthesis of this compound is the chloromethylation of anthracene. Various protocols have been developed to optimize this reaction, focusing on yield, purity, and environmental considerations.

Traditional Chloromethylation

A well-established method involves the reaction of anthracene with paraformaldehyde and hydrochloric acid in a suitable solvent like dioxane. This reaction is typically carried out under reflux conditions. While effective, this method can be corrosive to equipment.[1]

Phase-Transfer Catalysis: A Greener Approach

More recent advancements have introduced the use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., hexadecyltrimethylammonium bromide) or crown ethers, in a mixture of hydrochloric acid and acetic acid.[1][2][3][4][5] This method offers several advantages, including milder reaction conditions, often at room temperature, and the avoidance of organic solvents, aligning with the principles of green chemistry.[2] The use of a phase-transfer catalyst facilitates the reaction between reactants in different phases, leading to high yields.[2]

Table 1: Synthesis of this compound via Phase-Transfer Catalysis [2]

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hexadecyltrimethylammonium bromide | HCl/Acetic Acid | 25 | 24 | 74 |

| Hexadecyltrimethylammonium bromide | HCl/Acetic Acid | 60 | 14 | 93 |

| Tetrabutylammonium bromide | HCl/Acetic Acid | 60 | 14 | 83 |

| Benzo-15-crown-5 | HCl/Acetic Acid | 60 | 14 | 67 |

Experimental Protocol: Synthesis using Phase-Transfer Catalysis[2]

-

In a round-bottom flask, combine anthracene (1.0 eq), 1,3,5-trioxane (2.0 eq), and hexadecyltrimethylammonium bromide (0.025 eq).

-

Add concentrated hydrochloric acid and glacial acetic acid to the flask with vigorous stirring.

-

Continue stirring the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 14 hours).

-

The solid product is collected by filtration, washed with water and ethanol, and then dried.

Key Chemical Reactions

The reactivity of this compound is dominated by the two benzylic chloride groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 9 and 10 positions of the anthracene core.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with various nucleophiles, leading to the formation of a diverse array of 9,10-disubstituted anthracene derivatives.

1. Reaction with Thiolates:

The reaction with dithiols in the presence of a base is a common method for synthesizing dithia-anthracenophanes, which are macrocyclic compounds with interesting host-guest chemistry.

Table 2: Synthesis of Dithia--INVALID-LINK--anthracenophanes

| Dithiol | Base | Solvent | Yield (%) |

| 1,4-Butanedithiol | KOH | Ethanol/Benzene | - |

| 1,5-Pentanedithiol | KOH | Ethanol/Benzene | - |

| 1,6-Hexanedithiol | KOH | Ethanol/Benzene | 79 |

Experimental Protocol: Synthesis of 2,11-Dithia--INVALID-LINK--6anthracenophane

-

A solution of this compound and 1,6-hexanedithiol in benzene is added dropwise to a refluxing solution of potassium hydroxide in ethanol under a nitrogen atmosphere and exclusion of light.

-

The reaction mixture is refluxed for approximately 15 hours.

-

The solvents are removed under reduced pressure, and the residue is extracted with chloroform.

-

The product is purified by chromatography on silica gel.

2. Oxidation to 9,10-Anthracenedicarboxaldehyde:

A significant reaction of this compound is its oxidation to 9,10-anthracenedicarboxaldehyde, a valuable intermediate in the synthesis of pharmaceuticals. A convenient and high-yield method utilizes 2-nitropropane as the oxidizing agent in a binary solvent system.[7]

Table 3: Oxidation of this compound [7]

| Oxidizing Agent | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Nitropropane | Dimethylsulfoxide/Methanol | Potassium hydroxide | 25 - 60 | 2 | ~95 |

Experimental Protocol: Synthesis of 9,10-Anthracenedicarboxaldehyde [7]

-

To a solution of 2-nitropropane in a mixture of dimethylsulfoxide and methanol under an argon atmosphere, add pelletized potassium hydroxide.

-

After the base has dissolved, add this compound to the vigorously stirred solution.

-

Control the reaction temperature with a water bath as an initial exotherm occurs.

-

After two hours, add brine to the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with water and dry under vacuum.

Polymerization Reactions

This compound and its derivatives are valuable monomers for the synthesis of polymers with unique photophysical and material properties. The rigid anthracene core can be incorporated into polymer backbones or as pendant groups, imparting fluorescence and thermal stability.

Suspension Polymerization:

Porous polymer microspheres can be synthesized via suspension polymerization of a methacrylate derivative of this compound, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), with various co-monomers such as divinylbenzene (DVB).

Table 4: Suspension Co-polymerization of BMA with DVB

| Co-monomer | Initiator | Porogenic Solvent | Molar Ratio (BMA:DVB) | Specific Surface Area (m²/g) |

| DVB | AIBN | Toluene | 1:4 | 472 |

| DVB | AIBN | Chlorobenzene | 1:4 | 418 |

Experimental Protocol: Synthesis of Porous Polymeric Microspheres

-

An aqueous solution of a stabilizer (e.g., polyvinyl alcohol) is prepared in a three-necked flask.

-

An organic solution containing the monomers (e.g., BMA and DVB), an initiator (e.g., AIBN), and a porogenic solvent (e.g., toluene) is prepared.

-

The organic solution is slowly added to the stirred aqueous medium.

-

The copolymerization is carried out for 20 hours at 80 °C.

-

The resulting polymer microspheres are collected by filtration, washed with hot water, and dried.

Conclusion

This compound is a versatile and highly reactive building block that serves as a gateway to a vast array of anthracene-containing compounds and materials. Its facile synthesis and the high reactivity of its chloromethyl groups in nucleophilic substitution and polymerization reactions make it an indispensable tool for chemists in academia and industry. The ability to introduce the unique photophysical and structural properties of the anthracene core into diverse molecular architectures will continue to drive its application in the development of novel functional materials, fluorescent probes, and potential therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and in different polymerization techniques will undoubtedly unlock new opportunities in materials science and drug discovery.

References

- 1. US20200010391A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 2. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 3. An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]

The Versatile Precursor: A Technical Guide to 9,10-Bis(chloromethyl)anthracene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(chloromethyl)anthracene is a valuable and highly reactive organic compound that serves as a crucial building block in a wide array of synthetic applications. Its rigid, planar anthracene core, combined with two reactive chloromethyl groups at the 9 and 10 positions, makes it an ideal precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound, its diverse applications in organic synthesis, and detailed experimental protocols for its use in the development of novel functional molecules. The content herein is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is primarily achieved through the chloromethylation of anthracene. Several methods have been reported, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. Below is a comparative summary of the most common synthetic routes.

| Method | Reagents | Solvent(s) | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Method A | Anthracene, Paraformaldehyde, HCl (gas) | Dioxane | None | 5 hours (reflux) + 16 hours (stirring) | Reflux | 67 | [1] |

| Method B | Anthracene, 1,3,5-Trioxane, HCl, Acetic Acid | Aqueous/Organic | Phase Transfer Catalyst (e.g., Hexadecyltrimethylammonium bromide) | 14-24 hours | 25-100 | 74-97 | [2] |

| Method C | Anthracene, Paraformaldehyde, HCl (saturated solution) | Dioxane | None | 3-5 hours (reflux) + 10-15 hours (stirring) | Reflux | 76-81 | [3] |

Method B , utilizing a phase transfer catalyst, offers a significant advantage in terms of yield and milder reaction conditions, making it a more environmentally friendly and scalable option.[2]

Experimental Protocol: Synthesis via Phase Transfer Catalysis (Method B)

This protocol is adapted from a patented method demonstrating high yields.[2]

Materials:

-

Anthracene

-

1,3,5-Trioxane

-

Hexadecyltrimethylammonium bromide

-

Concentrated Hydrochloric Acid (37%)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Procedure:

-